Corn oil(Technical)

Oxidative stability Rancimat Oil Stability Index

Frying oil oxidative instability drives frequent change-outs and cost escalation. Corn Oil (Technical) CAS 8001-30-7 resolves this: • 88% longer oxidative stability vs. sunflower oil (OSI 9.8 h vs. 5.2 h at 110°C), reducing oil service costs • 4,814 μg/g total phytosterols (1.68× sunflower oil) enabling cholesterol-reduction claims in functional foods • Semi-drying iodine value (102-130) for controlled polymerization in alkyd resins & foundry binders • Consistent ω-6/ω-3 ratio (24.8:1) across cultivars for reproducible formulation parameters

Molecular Formula C12-H14-Cl-N-O2
Molecular Weight
CAS No. 8001-30-7
Cat. No. B1165872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorn oil(Technical)
CAS8001-30-7
Molecular FormulaC12-H14-Cl-N-O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 ml / 500 ml / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Corn Oil Composition & Procurement


Corn oil (maize oil, CAS 8001-30-7) is a semi-drying vegetable oil extracted from the germ of Zea mays, classified by its iodine value of 102–130 g I₂/100 g . As a triglyceride-based oil, its fatty acid profile is dominated by linoleic acid (C18:2, 48–55% of total fatty acids) and oleic acid (C18:1, 27–35%), with a saturated fatty acid content of approximately 13–17% [1]. The oil is characterized by a distinctive γ-tocopherol-dominant vitamin E profile, a high total phytosterol content (exceeding 4,800 μg/g in crude form), and a linoleic-to-α-linolenic acid ratio typically in the range of 24–25:1 [2]. Corn oil meets pharmacopoeial specifications under USP/NF monographs (acid value ≤ 0.2 mg KOH/g, peroxide value ≤ 10 meq/kg) and is governed by the Chinese national standard GB/T 19111-2017 for both crude and finished product grades [3].

Corn Oil Substitution Limitations


Despite overlapping fatty acid classifications as polyunsaturated vegetable oils, corn oil (CAS 8001-30-7) differs from its closest analogs in at least four quantifiable dimensions that preclude simple one-to-one substitution in scientific and industrial settings. Soybean oil (CAS 8001-22-7) possesses a linoleic-to-linolenic acid ratio roughly one-third that of corn oil (7.5 vs. 24.8), drastically altering oxidative polymerization kinetics [1]. Sunflower oil (CAS 8001-21-6) is α-tocopherol-dominant and exhibits an oxidative stability index (OSI at 110°C) approximately 47% lower than corn oil (5.2 vs. 9.8 hours) [2]. Canola oil (CAS 120962-03-0) is oleic acid-dominant (62% monounsaturated), placing it in a different drying-oil classification with fundamentally different film-forming and thermal behavior [3]. The quantitative evidence below establishes that corn oil's specific combinatorial profile—moderate unsaturation, γ-tocopherol antioxidant system, high phytosterol ester fraction, and semi-drying iodine value—defines a procurement category that cannot be satisfied by generic in-class alternatives.

Corn Oil Differentiation Evidence


Oxidative Stability Advantage

In a controlled head-to-head study evaluating conventional vegetable oils using the Oil Stability Index (OSI) at 110°C, corn oil (CORN) achieved an OSI of 9.8 hours, compared with 5.2 hours for sunflower oil (SUN), 7.6 hours for soybean oil (SOY), and 8.4 hours for canola oil (CAN) [1]. This represents an 88% longer induction period versus sunflower oil, a 29% improvement over soybean oil, and a 17% advantage over canola oil. Corn oil's superior oxidative stability among conventional (non-high-oleic) vegetable oils was further corroborated by a 2023 multi-oil study using the Schaal oven test combined with Rancimat, which concluded that 'the oxidative stability of corn oil was better than the other vegetable oils' among ten tested oils including soybean, rapeseed, sunflower, and camellia oils [2]. The enhanced stability is mechanistically linked to corn oil's unique combination of moderate polyunsaturated fatty acid content, high γ-tocopherol levels, and substantial phytosterol ester fraction acting as endogenous antioxidants.

Oxidative stability Rancimat Oil Stability Index

Phytosterol Content Advantage

A comprehensive survey of edible oils in the Egyptian market, using validated normal-phase HPLC and GLC-FID methods, quantified total phytosterols (ST) across corn, sunflower, blended, and palm oil samples. Corn oil samples yielded a mean total phytosterol content of 4,814 μg/g, establishing it as the best source among all tested oils [1]. Sunflower oil samples contained 2,872 μg/g, representing a 40% lower phytosterol concentration (absolute difference: 1,942 μg/g), while palm oil contained only 660 μg/g (86% lower). β-Sitosterol constituted approximately 70% of total phytosterols, with campesterol (~16%) and stigmasterol (~9.4%) as secondary components [1]. An independent Chinese study of seven vegetable oils reported corn oil phytosterol content at 8,596.7 mg/kg, ranking second only to rice bran oil (10,705.8 mg/kg) and substantially exceeding soybean, rapeseed, peanut, and camellia oils [2]. This high phytosterol loading provides measurable functional value in applications where cholesterol-lowering or anti-inflammatory bioactivity is required.

Phytosterols Plant sterols Functional lipids

ω-6/ω-3 Ratio

The fatty acid composition of corn oil, as compiled from the Canadian Nutrient File and USDA National Nutrient Database, reveals a linoleic acid (C18:2 ω-6) content of 27.3 g/100 g and an α-linolenic acid (C18:3 ω-3) content of 1.1 g/100 g, yielding a linoleic-to-linolenic acid ratio of 24.8:1 [1]. This ratio is 3.3-fold higher than that of soybean oil (50.9 g linoleic / 6.8 g linolenic = 7.5:1), and orders of magnitude above canola oil (19.0 / 9.1 = 2.1:1) [1]. While sunflower and safflower oils exhibit even higher ratios (>100:1), their α-linolenic acid content is below 0.1 g/100 g, meaning they lack meaningful ω-3 contribution entirely [1]. Corn oil's ratio occupies a functional middle ground: sufficient ω-3 for nutritional labeling requirements (unlike sunflower/safflower), yet sufficiently low ω-3 to avoid the oxidative instability and off-flavor development that plagues soybean oil during high-temperature processing. Independent data from Weinstock et al. (2006) corroborate corn oil's linolenic acid range at 0.60–1.49%, confirming this is a stable cultivar-independent characteristic [2].

Fatty acid ratio Omega-6 to omega-3 ratio Linoleic acid

γ-Tocopherol Profile

Quantitative HPLC analysis of tocopherol isomers across vegetable oils reveals that corn oil's vitamin E profile is predominantly γ-tocopherol, with concentrations of γ-tocopherol at 518.7 mg/kg versus α-tocopherol at 317.1 mg/kg, yielding a γ/α ratio of approximately 1.64 [1]. This contrasts sharply with sunflower oil, which is α-tocopherol-dominant (570.5 mg/kg α-tocopherol vs. only 56.2 mg/kg γ-tocopherol; γ/α ratio ~0.10), and soybean oil, which is δ-tocopherol and γ-tocopherol co-dominant (γ-tocopherol 1,639.7 mg/kg, δ-tocopherol 304.7 mg/kg) [1]. The biological significance of this profile differentiation is well-established: γ-tocopherol uniquely traps reactive nitrogen species (RNS) including peroxynitrite, a capacity not shared by α-tocopherol, making the γ-tocopherol-dominant profile functionally distinct for applications requiring broad-spectrum radical scavenging [2]. Corn oil's total tocopherol content (886.5 mg/kg) is intermediate among vegetable oils—exceeding sunflower (722.5 mg/kg) but below soybean (1,774.6 mg/kg)—yet its isomer distribution is unique among major commodity oils.

Vitamin E isomers γ-Tocopherol Antioxidant profile

Phytosterol Esterification

Analysis of free and esterified sterol distributions in vegetable oils, published in the Journal of the American Oil Chemists' Society, demonstrated that corn and rapeseed oils are uniquely rich in steryl esters, which constitute 56–60% of total phytosterols in these oils [1]. In contrast, the majority of other vegetable oils—including soybean, sunflower, and palm oils—contain a substantially lower esterified sterol fraction of only 25–40% [1]. This differential esterification pattern has direct consequences for downstream processing: during oil refining, free sterols are more susceptible to removal during deodorization and neutralization steps, whereas esterified sterols are better retained. A follow-up study confirmed that the refining process differentially affects free versus esterified sterol fractions, with acid-catalyzed hydrolysis of steryl esters occurring under certain refining conditions [2]. The higher esterified fraction in corn oil thus provides greater phytosterol retention through the refining cascade, representing a procurement advantage for refined oil specifications requiring minimum phytosterol guarantees.

Steryl esters Phytosterol bioavailability Oil refining

Semi-Drying Oil Classification

Corn oil's iodine value (IV) is specified at 102–130 g I₂/100 g by the USP monograph, firmly placing it in the semi-drying oil category (IV 100–130) according to the classical industrial oils classification . This contrasts with soybean oil (IV 120–143, straddling the semi-drying/drying boundary and frequently classified as drying), sunflower oil (IV 125–144, drying), and olive oil (IV 79–88, non-drying) [1]. The semi-drying classification has practical significance: corn oil will undergo partial oxidative polymerization when exposed to air in thin films, forming a tacky but never fully hardened surface over 7–18 days, whereas drying oils like soybean and sunflower polymerize more aggressively and non-drying oils like olive oil remain liquid indefinitely . This intermediate drying behavior makes corn oil preferentially suitable for applications—such as core oils in foundry binders, certain alkyd resin modifications, and lubricant base stocks—where controlled, partial film formation is required without the embrittlement associated with fully drying oils.

Iodine value Drying oil classification Oleochemistry

Corn Oil Application Scenarios


High-Temperature Frying & Shelf Life

Corn oil's oxidative stability index of 9.8 hours at 110°C (versus 5.2 h for sunflower and 7.6 h for soybean) makes it the preferred conventional vegetable oil for industrial frying operations where oil service life directly impacts cost-per-cycle economics [1]. The 88% longer induction period relative to sunflower oil translates to extended fryer oil longevity and reduced frequency of oil change-out. The 2023 multi-oil study confirmed corn oil's superior oxidative stability ranking among ten vegetable oils under both high-temperature (120°C) and low-temperature (62°C) accelerated oxidation conditions [2]. This scenario is particularly relevant for snack food manufacturers, instant noodle producers, and food service operators seeking to optimize frying oil procurement based on measurable stability parameters rather than price-per-liter alone.

Functional Food & Nutraceutical Ingredient

With a total phytosterol content of 4,814 μg/g (1.68× higher than sunflower oil and 7.29× higher than palm oil), corn oil is the optimal base oil for functional food products making phytosterol-related health claims, particularly those targeting cholesterol reduction [1]. The high proportion of β-sitosterol (~70% of total phytosterols) and the predominantly esterified form (56–60%) ensure better phytosterol retention through gastrointestinal processing and food manufacturing [2]. The Chinese dietary intake study independently confirmed corn oil as one of the top two phytosterol sources among vegetable oils (8,596.7 mg/kg), second only to rice bran oil [3]. Procurement for margarine, spread, and dietary supplement oil formulations should prioritize corn oil when phytosterol specifications are a pass/fail quality criterion.

Controlled ω-6/ω-3 Formulations

Corn oil's linoleic-to-α-linolenic acid ratio of 24.8:1 provides a precisely defined ω-6/ω-3 ratio that differs quantifiably from all major alternatives: soybean oil (7.5:1), canola oil (2.1:1), sunflower oil (>100:1, ω-3 deficient), and olive oil (12.1:1) [1]. This makes corn oil the preferred control oil or background diet oil in nutritional intervention studies where a defined but moderate ω-6/ω-3 ratio is required, and where soybean oil's higher ω-3 content would confound study endpoints. The ratio is sufficiently consistent across cultivars (linolenic acid 0.60–1.49% range [2]) to serve as a reproducible formulation parameter. Research diet manufacturers and clinical trial material suppliers should specify corn oil when protocols demand an ω-6/ω-3 ratio in the 20–30:1 range with non-negligible absolute ω-3 content.

Semi-Drying Oil Industrial Applications

Corn oil's iodine value range of 102–130 g I₂/100 g classifies it as a semi-drying oil, providing controlled, partial oxidative polymerization kinetics that are functionally distinct from the aggressive drying behavior of soybean (IV 120–143) and sunflower (IV 125–144) oils, and the non-drying behavior of olive and palm oils [1]. This intermediate reactivity is critical for alkyd resin modifications requiring flexibility without embrittlement, core oil binders in metal casting foundries, and biodegradable lubricant base stocks where film formation must be partial and reversible. Additionally, corn oil's lower wax content (0.05% vs. 0.01–0.35% for sunflower) reduces winterization burden in industrial refining [3]. The GB/T 19111-2017 standard's cold test specification (Grade 1 corn oil must remain clear and transparent after 5.5 hours at 0°C) provides a verified quality benchmark for low-temperature industrial applications [4].

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